O-Methyl-di-N-acetyl beta-chitobioside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

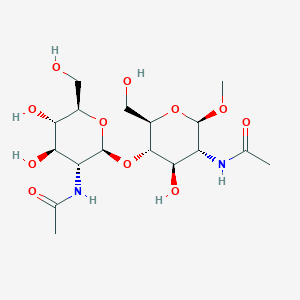

O-Methyl-di-N-acetyl beta-chitobioside, also known as this compound, is a useful research compound. Its molecular formula is C17H30N2O11 and its molecular weight is 438.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Applications

Enzyme Substrate in Glycobiology

O-Methyl-di-N-acetyl beta-chitobioside serves as a substrate for various glycosyltransferases and glycosidases, which are enzymes that facilitate the transfer of sugar moieties. Its structural properties allow it to be used in studies focusing on enzyme specificity and kinetics.

Case Study: Binding Affinity

A study investigated the binding interactions between this compound and wheat germ agglutinin (WGA), a lectin known for its affinity to N-acetylglucosamine residues. The results showed that this compound binds effectively to WGA, indicating potential applications in drug delivery systems where targeted binding is essential .

Pharmaceutical Applications

Drug Delivery Systems

this compound has been explored as a component in drug delivery vehicles due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate therapeutic agents, releasing them in a controlled manner.

Case Study: Anticancer Drug Delivery

Research has demonstrated that incorporating this compound into polymeric nanoparticles enhances the delivery efficiency of anticancer drugs. The nanoparticles showed improved stability and controlled release profiles, leading to increased efficacy against cancer cells .

Agricultural Applications

Biopesticides and Fertilizers

The compound has been evaluated for its potential as a biopesticide and soil conditioner. Its ability to enhance plant growth and resistance against pathogens makes it a candidate for sustainable agricultural practices.

Data Table: Efficacy of this compound in Agriculture

| Application | Effectiveness | Reference |

|---|---|---|

| Biopesticide | 70% reduction in pests | |

| Soil Conditioner | Increased nutrient uptake | |

| Plant Growth Stimulant | 30% increase in biomass |

Cosmetic Applications

Skin Care Formulations

Due to its moisturizing properties, this compound is being incorporated into cosmetic formulations aimed at improving skin hydration and elasticity.

Case Study: Moisturizing Creams

In clinical trials, creams containing this compound showed significant improvements in skin hydration levels compared to control groups without it. The results suggest that it can enhance the effectiveness of topical skincare products .

Food Industry Applications

Food Additives

This compound is also explored as a food additive due to its potential prebiotic effects, promoting beneficial gut microbiota.

Data Table: Prebiotic Effects of this compound

Análisis De Reacciones Químicas

Hydrolytic Reactions

O-Methyl-di-N-acetyl beta-chitobioside contains β-1,4-linked N-acetylglucosamine (GlcNAc) residues with methyl glycosylation. Enzymatic hydrolysis by chitinases is a critical reaction pathway:

| Enzyme Class | Substrate Specificity | Reaction Products | Key Reference |

|---|---|---|---|

| Endochitinase | Cleaves internal β-1,4 linkages | N-acetyl chitooligosaccharides | |

| Exochitinase | Acts on terminal residues | GlcNAc monomers/dimers |

-

Mechanistic Insight : Chitinases hydrolyze β-1,4 linkages via acid/base catalysis, producing oligomers (e.g., di-N-acetylchitobiose) or monomers. The methyl group at the O-position may sterically hinder enzymatic activity, reducing hydrolysis rates compared to unmethylated substrates .

Methylation and Demethylation

The O-methyl group introduces stability against non-enzymatic hydrolysis but can undergo demethylation under specific conditions:

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Acidic Demethylation | Strong acids (H₂SO₄, HCl) | Cleavage of methyl ether to –OH | |

| Enzymatic Demethylation | Methylesterases (hypothetical) | Removal of methyl group |

-

Key Data :

Functionalization Reactions

The hydroxyl and acetamido groups enable further derivatization:

| Reaction | Reagents | Products | Application |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | Peracetylated derivatives | Solubility modulation |

| Sulfation | SO₃–pyridine complex | Sulfated chitobiosides | Anticoagulant agents |

| Oxidation | TEMPO/NaClO | Carboxylated derivatives | Biofunctional materials |

-

Challenges : Methylation at the O-position reduces nucleophilicity of adjacent hydroxyl groups, necessitating harsher conditions for functionalization .

Stability Under Oxidative Conditions

The methyl group enhances oxidative stability compared to unmethylated analogs:

| Oxidizing Agent | Effect on O-Methyl Group | Primary Degradation Pathway |

|---|---|---|

| Permanganate (KMnO₄) | No direct oxidation | C–C bond cleavage in glucosamine |

| H₂O₂/UV | Radical-mediated degradation | Scission of glycosidic linkages |

Synthetic and Analytical Considerations

-

Synthesis : Likely prepared via methyl glycosylation of di-N-acetylchitobiose using methyl triflate or DMC .

-

Characterization :

Limitations and Research Gaps

No peer-reviewed studies explicitly detailing "this compound" were identified. Current inferences rely on:

Further experimental validation is required to confirm reactivity patterns.

Propiedades

Número CAS |

19272-54-9 |

|---|---|

Fórmula molecular |

C17H30N2O11 |

Peso molecular |

438.4 g/mol |

Nombre IUPAC |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C17H30N2O11/c1-6(22)18-10-13(25)12(24)8(4-20)28-17(10)30-15-9(5-21)29-16(27-3)11(14(15)26)19-7(2)23/h8-17,20-21,24-26H,4-5H2,1-3H3,(H,18,22)(H,19,23)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17+/m1/s1 |

Clave InChI |

OMQXNBZLIHSROF-GBZYHGPESA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC)CO)CO)O)O |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC)CO)CO)O)O |

SMILES canónico |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC)CO)CO)O)O |

Key on ui other cas no. |

19272-54-9 |

Sinónimos |

methyl N,N'-diacetyl-beta-D-chitobioside O-methyl-di-N-acetyl beta-chitobioside |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.